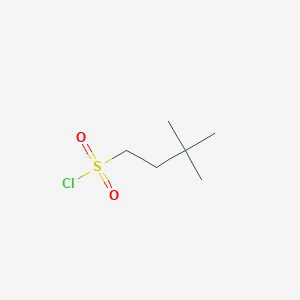

3,3-Dimethylbutane-1-sulfonyl chloride

描述

3,3-Dimethylbutane-1-sulfonyl chloride is a branched aliphatic sulfonyl chloride widely used in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides. Its structure features a sulfonyl chloride (-SO₂Cl) group at the terminal position and two methyl groups at the β-carbon (C3), conferring steric hindrance that influences reactivity and selectivity. A notable application is its use in synthesizing pharmaceutical intermediates, such as the compound 4-(2-(2,4-Dichlorophenyl)-5-methyl-4-(piperidin-1-ylcarbamoyl)-1H-imidazol-1-yl)phenyl 3,3-dimethylbutane-1-sulfonate, where it acts as a sulfonylation reagent under cryogenic conditions (-78°C) .

属性

IUPAC Name |

3,3-dimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFKSAMQYRGPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The synthesis of 3,3-dimethylbutane-1-sulfonyl chloride typically involves the chlorination of a corresponding sulfonic acid or sulfonate precursor. This is achieved by reacting the acid or its derivatives with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus-based chlorinating reagents. The reaction converts the sulfonic acid group (-SO₃H) into the sulfonyl chloride (-SO₂Cl) functional group.

- The starting material is often a 3,3-dimethylbutane-1-sulfonic acid or related intermediate.

- Chlorinating agents are selected based on availability, reactivity, cost, and environmental considerations.

- Reaction conditions such as temperature, solvent, and time are optimized to maximize yield and purity.

Preparation via Chlorination of 3,3-Dimethylbutane-1-Sulfonic Acid

- The sulfonic acid precursor is reacted with thionyl chloride or oxalyl chloride.

- The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.

- Excess chlorinating agent is used to drive the reaction to completion.

- The reaction mixture is then purified by distillation or recrystallization to isolate the sulfonyl chloride.

$$

\text{3,3-Dimethylbutane-1-sulfonic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

| Parameter | Range/Value |

|---|---|

| Solvent | Dichloromethane, Chloroform |

| Temperature | 40–80 °C (reflux) |

| Reaction Time | 2–6 hours |

| Molar Ratio (acid:SOCl₂) | 1:1.2–1.5 |

Industrial Synthesis Route via Multi-Step Process

Although explicit industrial-scale synthesis of this compound is less commonly detailed in open literature, related sulfonyl chlorides are often prepared through multi-step processes involving:

- Step 1: Synthesis of 3,3-dimethylbutane-1-sulfonic acid or a suitable precursor.

- Step 2: Chlorination of the sulfonic acid using chlorinating agents under controlled temperature.

- Step 3: Purification by distillation under reduced pressure to isolate the sulfonyl chloride.

This approach ensures high product quality and yield, suitable for pharmaceutical or agrochemical intermediates.

Preparation of Related Compounds and Synthetic Insights

A closely related compound, 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride, is prepared by reacting suitable alcohol or ether precursors with thionyl chloride or oxalyl chloride. This demonstrates the general applicability of chlorination methods to sulfonyl chloride synthesis in this chemical family.

Reaction Conditions and Optimization

- Temperature Control: Maintaining reaction temperature between 40–80 °C optimizes chlorination while minimizing side reactions.

- Solvent Choice: Aprotic solvents such as dichloromethane provide a suitable medium for chlorination and facilitate easy removal post-reaction.

- Excess Chlorinating Agent: Using slight excess ensures complete conversion of sulfonic acid to sulfonyl chloride.

- Reaction Time: Typically 2–6 hours, depending on scale and reagent purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonic acid chlorination | Thionyl chloride or oxalyl chloride, reflux in DCM | Excess SOCl₂ used, 2–6 h reaction |

| Purification | Vacuum distillation | Removes residual reagents and by-products |

| Alternative synthesis (related compound) | Alcohol/ether + SOCl₂ or (COCl)₂ | Demonstrates versatility of chlorination |

Research Findings and Industrial Relevance

- The chlorination of sulfonic acids to sulfonyl chlorides remains the most reliable and scalable method.

- Optimization of reaction parameters significantly improves yield and purity.

- Alternative chlorinating agents such as phosphorus trichloride (PCl₃) or sulfur oxychloride (SOCl₂) have been explored in related syntheses but may pose environmental or safety challenges.

- The availability of raw materials and simplicity of the process favor the chlorination approach for industrial production.

化学反应分析

Types of Reactions

3,3-Dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Sulfonyl Hydrides: Resulting from reduction reactions.

Sulfonic Acids: Produced through oxidation reactions.

科学研究应用

3,3-Dimethylbutane-1-sulfonyl chloride is extensively used in scientific research due to its ability to introduce sulfonyl chloride groups into various molecules. Its applications include:

Organic Synthesis: Used as a reagent to synthesize sulfonamides, sulfonyl hydrides, and sulfonic acids.

Pharmaceutical Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the modification of polymers and other materials to enhance their properties.

作用机制

The mechanism of action of 3,3-dimethylbutane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in, such as nucleophilic substitution or oxidation .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3,3-dimethylbutane-1-sulfonyl chloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | Not explicitly provided | C₆H₁₁ClO₂S | ~182.67 (calc.) | Branched C3 methyl groups; terminal -SO₂Cl |

| 3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride | 1909337-68-3 | C₆H₁₃ClO₄S₂ | 248.75 | Dual sulfonyl groups (-SO₂Cl and -SO₂CH₃) |

| 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride | 1489778-22-4 | Not explicitly provided | 256.79 | Ether-linked isobutoxy group at C2 |

| 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride | 1539719-37-3 | C₇H₆Cl₂O₂S₂ | 257.16 | Aromatic ring with chloro and methylsulfanyl substituents |

| 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride | 1936688-71-9 | C₅H₆ClF₃O₂S | 222.61 | Cyclobutane ring with -CF₃ substituent |

| 3-Methylbutane-1-sulfonyl chloride | Not explicitly provided | C₅H₁₁ClO₂S | ~170.66 (calc.) | Linear chain with a single C3 methyl group |

Research Findings and Challenges

- Stability : Branched sulfonyl chlorides like this compound exhibit greater thermal stability than linear analogs due to reduced steric strain .

- Purity Challenges : Compounds like 2-(isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride require advanced purification techniques (e.g., preparative HPLC) due to complex byproduct formation .

生物活性

3,3-Dimethylbutane-1-sulfonyl chloride is an organosulfur compound with significant potential in biological applications due to its sulfonyl chloride functional group. This compound, with the molecular formula C₆H₁₃ClO₂S, is characterized by its branched alkane structure, which influences its reactivity and biological interactions. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

- Molecular Formula : C₆H₁₃ClO₂S

- Molecular Weight : Approximately 184.69 g/mol

- Appearance : White to off-white powder

- Melting Point : 43 - 45 °C

The sulfonyl chloride group is known for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and drug development.

Synthesis Methods

Several methods exist for synthesizing this compound:

- Chlorination of Sulfonic Acid Derivatives : This method involves the reaction of the corresponding sulfonic acid with thionyl chloride or oxalyl chloride.

- Direct Sulfonation of Alkenes : Alkenes can be reacted with sulfur trioxide followed by chlorination to yield the sulfonyl chloride.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dimethylbutane-1-sulfonic acid | C₆H₁₄O₂S | More soluble in water; less reactive than its chloride counterpart |

| 2-Methylpropane-1-sulfonyl chloride | C₅H₁₁ClO₂S | Contains only one methyl group; different reactivity profile |

| 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride | C₆H₈ClF₂O₂S | Increased electrophilicity due to additional fluorines |

| 2,3-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S | Incorporates a benzene ring; more stable than aliphatic analogs |

Case Studies and Research Findings

Research indicates that compounds with sulfonyl groups have been effective in various therapeutic contexts:

- Antiviral Activity : A study on related sulfonamide compounds demonstrated their potential as inhibitors against viruses such as Yellow Fever Virus (YFV) and HIV. These findings suggest that similar structures may provide insights into the antiviral capabilities of this compound .

- Molecular Docking Studies : Investigations into binding affinities of sulfonamides reveal promising interactions with drug targets. For instance, synthesized sulfonamides exhibited superior binding affinities compared to established drugs like acetazolamide . This suggests that further research on this compound could yield valuable data regarding its potential therapeutic applications.

常见问题

Basic Research Questions

Q. How can the synthesis of 3,3-Dimethylbutane-1-sulfonyl Chloride be optimized for high purity?

- Methodological Answer : Synthesis optimization typically involves controlling reaction conditions such as temperature (0–5°C for exothermic sulfonation steps), inert atmosphere (argon/nitrogen), and solvent selection (dichloromethane or chloroform to stabilize intermediates). Purification via recrystallization (using hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution with polar/non-polar solvents) ensures >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR (CDCl, δ 1.3–1.5 ppm for geminal dimethyl groups; δ 3.5–3.7 ppm for sulfonyl chloride protons).

- IR Spectroscopy : Peaks at 1170–1190 cm (S=O asymmetric stretching) and 1360–1380 cm (S=O symmetric stretching).

- GC-MS : Electron ionization (EI) at 70 eV to confirm molecular ion peaks (m/z 184 for [M]).

- Elemental Analysis : Validate %C, %H, and %S with ≤0.3% deviation from theoretical values .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under anhydrous conditions in amber glass vials at –20°C to prevent hydrolysis. Use molecular sieves (3Å) to absorb moisture. Avoid prolonged exposure to light, as UV radiation can degrade the sulfonyl chloride group. Regularly test stability via H NMR to detect hydrolysis byproducts (e.g., sulfonic acids) .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

- Methodological Answer : Divergent NMR/IR results may arise from residual solvents, isotopic impurities, or conformational isomerism. Address this by:

- Solvent Subtraction : Use deuterated solvents with ≤0.03% protonated impurities.

- Dynamic NMR : Analyze variable-temperature H NMR (e.g., 25–60°C) to detect rotational barriers in the sulfonyl group.

- Cross-Validation : Compare with computational spectra (DFT/B3LYP/6-31G* level) to identify discrepancies in peak assignments .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) models can simulate sulfonation pathways. Use Gaussian 16 or ORCA software for:

- Transition State Analysis : Locate energy barriers for sulfonyl chloride formation.

- Solvent Effects : Apply the SMD continuum model to account for dichloromethane’s polarity.

- Isotopic Labeling : Track S or C isotopes to validate mechanistic intermediates .

Q. How does this compound perform in regioselective reactions with nucleophiles?

- Methodological Answer : Regioselectivity depends on steric hindrance from the dimethyl group and electronic effects. For example:

- Amine Reactions : Primary amines attack the sulfonyl chloride group preferentially (90% yield), while bulky tertiary amines may require catalysts like DMAP.

- Thiol Competition : Use competitive kinetic assays (UV-Vis at 260 nm) to quantify selectivity ratios (e.g., thiol vs. alcohol nucleophiles) .

Q. What protocols ensure safe handling of this compound in proteomics applications?

- Methodological Answer : In protein modification, use:

- Buffered Conditions : pH 7–8 (phosphate buffer) to minimize hydrolysis.

- Quenching Agents : Add excess tris(hydroxymethyl)aminomethane (Tris) post-reaction to neutralize unreacted sulfonyl chloride.

- LC-MS Monitoring : Track protein-sulfonate adducts (e.g., +136 Da mass shift) with a C18 column and 0.1% formic acid mobile phase .

Data Interpretation and Validation

Q. How can researchers validate the absence of toxic byproducts in reactions involving this compound?

- Methodological Answer : Screen for chlorinated byproducts (e.g., chloroalkanes) using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。